3-Ethyl-2-methylpyridine
Overview
Description
3-Ethyl-2-methylpyridine is an organic compound with the molecular formula C8H11N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds Pyridines are characterized by a six-membered ring structure containing one nitrogen atom this compound is a derivative of pyridine, where the ethyl and methyl groups are substituted at the third and second positions, respectively
Mechanism of Action
Target of Action
3-Ethyl-2-methylpyridine is a pyridine derivative, a class of aromatic compounds that are prevalent in various human activities Pyridine derivatives are known to interact with various enzymes and receptors in biological systems .
Mode of Action
The presence of the ring nitrogen in pyridine derivatives defines their reactivity . This reactivity may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
For instance, they occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]), which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Result of Action
The effects of pyridine derivatives can vary widely, depending on their specific structures and the biological systems with which they interact .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives, including 3-Ethyl-2-methylpyridine, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It’s important to understand the threshold effects, as well as any toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylpyridine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methylpyridine
Reagents: Ethyl halide (e.g., ethyl bromide), base (e.g., sodium hydroxide)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
The reaction mechanism involves the nucleophilic substitution of the ethyl halide by the nitrogen atom of the pyridine ring, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst has been reported to produce 2-methylpyridines efficiently .
Chemical Reactions Analysis
3-Ethyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of pyridine carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products:
Oxidation: Pyridine carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-Ethyl-2-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound have potential applications in drug discovery and development. They can serve as scaffolds for designing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, polymers, and fine chemicals.
Comparison with Similar Compounds
3-Ethyl-2-methylpyridine can be compared with other similar compounds, such as:
2-Ethyl-3-methylpyridine: This isomer has the ethyl and methyl groups substituted at the second and third positions, respectively. The positional isomerism results in different chemical and physical properties.
2-Methylpyridine:
3-Methylpyridine: This compound has only a methyl group substituted at the third position, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of ethyl and methyl groups at the third and second positions, respectively, makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-ethyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDGABMFBCSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074841 | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-59-2, 27987-10-6 | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, ethylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PICOLINE, 3-ETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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